Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H13FN2O4 and a molecular weight of 280.25 g/mol . This compound belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-2,3-dicarboxylic acid with hydrazine derivatives, followed by esterification with ethanol to yield the diethyl ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling pathways, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[1,5-a]pyridine: Compounds with variations in the substitution pattern on the pyrazole and pyridine rings.
Uniqueness
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-3-19-12(17)10-9-6-5-8(14)7-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERRKCWQQIIYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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